molecular formula C21H22N2O4S2 B2975535 N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 919754-82-8

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2975535
CAS No.: 919754-82-8
M. Wt: 430.54
InChI Key: BEPCZHRPVQTAIE-UHFFFAOYSA-N
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Description

“N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide” is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with a thioamide in the presence of a base.

    Substitution Reactions:

    Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction, often using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the ethoxy group.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of strong bases (e.g., sodium hydride) or acids (e.g., sulfuric acid) depending on the type of substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

Biologically, thiazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties. This compound might be studied for similar activities.

Medicine

In medicine, the compound could be investigated for its potential as a therapeutic agent, possibly targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for “N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide” would depend on its specific biological target. Generally, thiazole derivatives can interact with proteins, enzymes, or DNA, disrupting normal cellular processes. The molecular targets might include kinases, proteases, or other enzymes involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.

    Acetamide Derivatives: Compounds such as paracetamol (acetaminophen) and acetanilide.

Uniqueness

What sets “N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide” apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole or acetamide derivatives.

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-4-27-17-9-7-16(8-10-17)20-14(2)28-21(23-20)22-19(24)13-15-5-11-18(12-6-15)29(3,25)26/h5-12H,4,13H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPCZHRPVQTAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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